REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][C:14]([O:16]C(C)CCCCC)=[O:15])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.Cl>O>[CH:5]1[CH:6]=[N:7][C:8]2[C:3](=[C:2]([Cl:1])[CH:11]=[CH:10][C:9]=2[O:12][CH2:13][C:14]([OH:16])=[O:15])[CH:4]=1
|
Name
|
|
Quantity
|
70.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CC=NC2=C(C=C1)OCC(=O)OC(CCCCC)C
|
Name
|
|
Quantity
|
205 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. in a 1 L
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
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6 h
|
Type
|
TEMPERATURE
|
Details
|
The biphasic solution was then cooled down to 20° C. over 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was wash with 2×50 mL of demineralised water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |